molecular formula C13H11N3OS2 B2957146 6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime CAS No. 338976-42-4

6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime

Cat. No.: B2957146
CAS No.: 338976-42-4
M. Wt: 289.37
InChI Key: CJTFIKYDTWYSDT-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime is a synthetic imidazothiazole derivative with structural similarities to ligands targeting nuclear receptors such as the constitutive androstane receptor (CAR). These compounds are pivotal in understanding CAR-mediated regulation of cytochrome P450 (CYP) enzymes, which play critical roles in xenobiotic metabolism and drug interactions .

Properties

IUPAC Name

(NE)-N-[(6-benzylsulfanylimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS2/c17-14-8-11-12(15-13-16(11)6-7-18-13)19-9-10-4-2-1-3-5-10/h1-8,17H,9H2/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTFIKYDTWYSDT-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(N3C=CSC3=N2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CSC2=C(N3C=CSC3=N2)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime typically involves multiple steps, starting with the formation of the imidazo[2,1-b][1,3]thiazole core. This can be achieved through cyclization reactions involving appropriate precursors such as thioamides and halides. Subsequent functionalization introduces the benzylsulfanyl group and the oxime moiety.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime can undergo various chemical reactions, including:

  • Oxidation: The oxime group can be oxidized to form the corresponding nitrile or carboxylic acid derivatives.

  • Reduction: Reduction reactions can be performed to convert the oxime group to an amine.

  • Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or chromium(VI) oxide can be used under acidic or basic conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable leaving group.

Major Products Formed:

  • Oxidation: Nitriles, carboxylic acids, or their derivatives.

  • Reduction: Amines.

  • Substitution: Substituted benzylsulfanyl derivatives.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis. In biology, it can be used as a probe to study biological systems, particularly in the context of enzyme inhibition or receptor binding studies.

Medicine: The compound has potential medicinal applications, including its use as a lead compound in drug discovery. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Industry: In industry, 6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which 6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime exerts its effects involves its interaction with specific molecular targets. The oxime group can form Schiff bases with amino groups on proteins, potentially inhibiting enzyme activity. The benzylsulfanyl group may enhance the compound's binding affinity to certain receptors or enzymes.

Comparison with Similar Compounds

Structural Features and Modifications

The imidazothiazole scaffold is common among CAR ligands, but substituents on the phenylsulfanyl group and oxime side chain dictate receptor specificity and potency:

Compound Name R1 (Sulfanyl Group) R2 (Oxime Side Chain) Key Functional Groups
6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime Benzyl Oxime (unsubstituted) -SH linkage, oxime
CITCO 4-Chlorophenyl O-(3,4-Dichlorobenzyl) Cl substituents (electron-withdrawing)
6-[(4-Methoxyphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime 4-Methoxyphenyl Oxime (unsubstituted) -OCH3 (electron-donating)
6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime 4-Methylphenyl O-(2,6-Dichlorobenzyl) -CH3, Cl substituents

Key Observations :

  • Electron-withdrawing groups (e.g., Cl in CITCO) enhance CAR binding affinity and activation compared to electron-donating groups (e.g., -OCH3 in the methoxy analog) .
  • The oxime side chain substitution influences solubility and receptor interactions. CITCO’s 3,4-dichlorobenzyl group optimizes steric and electronic compatibility with CAR’s ligand-binding domain .
Functional Activity

CAR Activation and CYP Induction :

  • CITCO : Induces CYP2B6 (2.19-fold) and CYP3A4 (1.28-fold) in human hepatocytes via CAR activation. It shows minimal activity in Fa2N-4 cells, highlighting cell-type specificity .
  • 6-(Benzylsulfanyl) Analog : Structural modeling suggests reduced CAR activation compared to CITCO due to the lack of chloro substituents, which are critical for receptor interaction. The benzyl group may improve metabolic stability but reduce potency .
  • Methoxy Analog : The 4-methoxyphenyl group likely diminishes CAR activation due to reduced electron withdrawal, though solubility may increase .

Antagonist/Agonist Interactions: CITCO’s efficacy is antagonized by clotrimazole and androstenol in FRET assays, indicating competitive binding . Similar interactions are plausible for the benzylsulfanyl analog but with weaker affinity due to structural differences.

Physicochemical and Pharmacokinetic Properties
Property CITCO 6-(Benzylsulfanyl) Analog (Predicted) Methoxy Analog
Molecular Weight 436.74 g/mol ~305–320 g/mol 305.4 g/mol
LogP (Lipophilicity) High (Cl substituents) Moderate (benzyl group) Lower (-OCH3)
Solubility Low (non-polar Cl groups) Moderate Higher (polar -OCH3)
Metabolic Stability Moderate (CYP3A4 substrate) Improved (reduced CYP affinity) Variable

Key Insights :

  • Chloro substituents in CITCO increase lipophilicity but reduce solubility. The benzylsulfanyl analog may offer a balance between solubility and membrane permeability.
  • The methoxy analog’s lower molecular weight and higher solubility could favor oral bioavailability .
Species and Tissue Selectivity
  • Its benzyl group may interact differently with rodent CAR isoforms.

Biological Activity

6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanism of action based on recent research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the imidazo[2,1-b][1,3]thiazole core, which is known for its diverse biological activities. The molecular formula is C14H13N3OSC_{14}H_{13}N_3OS, and it possesses significant functional groups that contribute to its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

  • In vitro Studies : A study reported that derivatives of imidazo[2,1-b][1,3]thiazole exhibited significant antiproliferative activity against human cancer cell lines such as HeLa (cervical cancer) and CEM (T-lymphocyte leukemia), with IC50 values in the low micromolar range .
  • Mechanism of Action : The cytotoxic effects are often attributed to the induction of apoptosis and cell cycle arrest. For example, some derivatives inhibit specific kinases involved in cancer progression .

Antimicrobial Activity

The antimicrobial properties of imidazo[2,1-b][1,3]thiazole derivatives have also been investigated:

  • Mycobacterium tuberculosis : Compounds derived from this scaffold have demonstrated inhibitory activity against Mycobacterium tuberculosis pantothenate synthetase (PS), with IC50 values as low as 0.53 μM .
  • Helicobacter pylori : Research indicates that oxime derivatives can inhibit urease activity in H. pylori, which is crucial for its pathogenicity .

Case Studies

Study Target IC50 Value Mechanism
Romagnoli et al.HeLa Cells0.86 µMCDK1 Inhibition
Recent ResearchM. tuberculosis PS0.53 μMEnzyme Inhibition
Urease Inhibition StudyH. pylori0.0345 mMUrease Activity Blockade

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions including condensation and cyclization processes. The structure-activity relationship studies suggest that modifications on the benzyl group can significantly influence biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.